![molecular formula C26H29N3O6S B2491122 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878060-37-8](/img/structure/B2491122.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

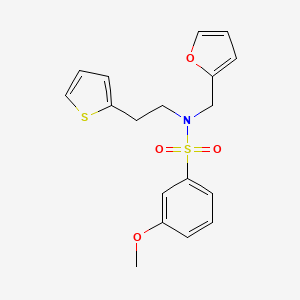

Synthesis Analysis

The synthesis of similar complex molecules involves multi-step chemical processes, including reactions with sulfonamides having benzodioxane and acetamide moieties. For instance, a study detailed the synthesis of sulfonamide derivatives starting with the reaction of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride, followed by further reactions to yield various sulfonamide acetamides. These compounds were characterized using spectral data and tested for enzyme inhibitory activities (Abbasi et al., 2019).

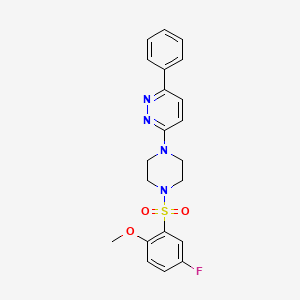

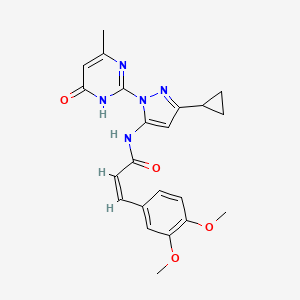

Molecular Structure Analysis

The analysis of the molecular structure of acetamide derivatives, such as those related to the compound , relies on advanced spectroscopic techniques. For example, research on N-substituted acetamide derivatives revealed their structure through IR, EIMS, and 1H-NMR spectral data, providing a foundation for understanding the molecular framework of these compounds (Khalid et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives can lead to various biologically active compounds. A study on the synthesis of N-substituted derivatives showcased reactions with benzenesulfonyl chloride and 1-aminopiperidine, leading to compounds with significant enzyme inhibitory activities (Khalid et al., 2014). Another example includes intramolecular cyclization reactions to form pyridin-2(1H)-ones, highlighting the diverse reactivity and potential applications of these compounds (Savchenko et al., 2020).

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibitory Potential : This compound has been investigated for its potential as an enzyme inhibitor, particularly against α-glucosidase and acetylcholinesterase. It has shown substantial inhibitory activity, suggesting its potential use in therapeutic applications (Abbasi et al., 2019).

Antimalarial and COVID-19 Drug Potential : In a theoretical investigation, derivatives of this compound demonstrated promising antimalarial properties. Additionally, molecular docking studies suggested potential effectiveness against COVID-19, making it a candidate for further exploration in the treatment of these diseases (Fahim & Ismael, 2021).

Antimicrobial and Antioxidant Properties : Some derivatives of this compound have been synthesized and shown potent antimicrobial activity against bacteria and fungi, as well as significant antioxidant activity. This highlights its potential use in developing new antimicrobial and antioxidant agents (Naraboli & Biradar, 2017).

Radio Ligand for Human A2B Adenosine Receptors : This compound has been used as a selective antagonist ligand for A2B adenosine receptors, indicating its potential in pharmacological characterization and research related to adenosine receptor functions (Baraldi et al., 2004).

Potential as Cholinesterase and Monoamine Oxidase Dual Inhibitor : Research indicates that this compound could act as a dual inhibitor for cholinesterase and monoamine oxidase, suggesting its application in treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).

Antibacterial Agents : Its derivatives have shown potent antibacterial potential against various Gram-negative and Gram-positive bacterial strains, pointing towards its application in developing new antibacterial therapies (Abbasi et al., 2016).

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O6S/c1-18-8-10-28(11-9-18)26(31)15-29-14-24(20-4-2-3-5-21(20)29)36(32,33)16-25(30)27-13-19-6-7-22-23(12-19)35-17-34-22/h2-7,12,14,18H,8-11,13,15-17H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONZQRRHLLIJDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(furan-2-yl)methyl]-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2491042.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2491045.png)

![1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]imidazole](/img/structure/B2491052.png)

![10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one](/img/structure/B2491054.png)

![2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2491055.png)

![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2491056.png)

![(4Ar,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B2491059.png)

![1-[(2,4-Dichlorophenyl)methyl]-3-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one](/img/structure/B2491060.png)